

# Mavacamten: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name:	3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid
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An In-depth Analysis of the First-in-Class Cardiac Myosin Inhibitor

## Introduction

Mavacamten (formerly MYK-461) is a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin.<sup>[1][2]</sup> It is a small molecule developed to target the underlying pathophysiology of hypertrophic cardiomyopathy (HCM), a condition characterized by hypercontractility of the heart muscle.<sup>[3][4]</sup> Approved by the US FDA in 2022 under the brand name CAMZYOS®, mavacamten is indicated for the treatment of adults with symptomatic New York Heart Association (NYHA) Class II-III obstructive hypertrophic cardiomyopathy (oHCM) to improve functional capacity and symptoms.<sup>[5][6]</sup> This guide provides a detailed overview of its chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental methodologies.

## Chemical Structure and Identifiers

Mavacamten is a pyrimidinedione derivative. Its chemical identity is well-defined by several standard nomenclature systems.<sup>[7][8]</sup>

Identifier	Value
IUPAC Name	6-[(1S)-1-phenylethyl]amino]-3-propan-2-yl-1H-pyrimidine-2,4-dione[7]
CAS Number	1642288-47-8[7][9]
Molecular Formula	C <sub>15</sub> H <sub>19</sub> N <sub>3</sub> O <sub>2</sub> [7][9]
SMILES	C--INVALID-LINK-- NC2=CC(=O)N(C(=O)N2)C(C)C[7]
InChIKey	RLCLASQCAPXVLM-NSHDSACASA-N[7]
Synonyms	MYK-461, SAR-439152, Camzyos[7][9]

## Physicochemical and Pharmacological Properties

Mavacamten's properties determine its behavior both in vitro and in vivo. It is a white to off-white solid powder.[9][10]

### Physicochemical Properties

The fundamental physical and chemical characteristics of mavacamten are summarized below.

Property	Value
Molecular Weight	273.33 g/mol [7]
Appearance	White to off-white solid/crystalline solid[9][11]
Solubility	DMSO: ~20-62.5 mg/mL[11][12] DMF: ~33 mg/mL[11] Ethanol: ~1-5 mg/mL[4][11] Water: Very low solubility/Insoluble[4][10]
AlogP	2.29[13]
Storage	Powder: -20°C for up to 3 years.[9] In solvent: -80°C for up to 1 year.[9]

### Pharmacological and Pharmacokinetic Properties

Mavacamten is a highly specific modulator of cardiac myosin, with distinct pharmacokinetic characteristics influenced significantly by patient genetics.[6][14]

Parameter	Description
Mechanism of Action	Allosteric, reversible inhibitor of $\beta$ -cardiac myosin ATPase.[2][6][15]
Potency ( $IC_{50}$ )	Human cardiac myosin: 711 nM[9] Bovine cardiac myosin: 300-490 nM[9][11][16] Rabbit cardiac myosin: 2140 nM[9]
Metabolism	Primarily metabolized by cytochrome P450 enzymes, mainly CYP2C19 (~74%) and to a lesser extent CYP3A4 (~18%) and CYP2C9 (~7.6%).[6][17]
Terminal Half-life	Dependent on CYP2C19 metabolizer status, ranging from 6 to 23 days.[6][14]

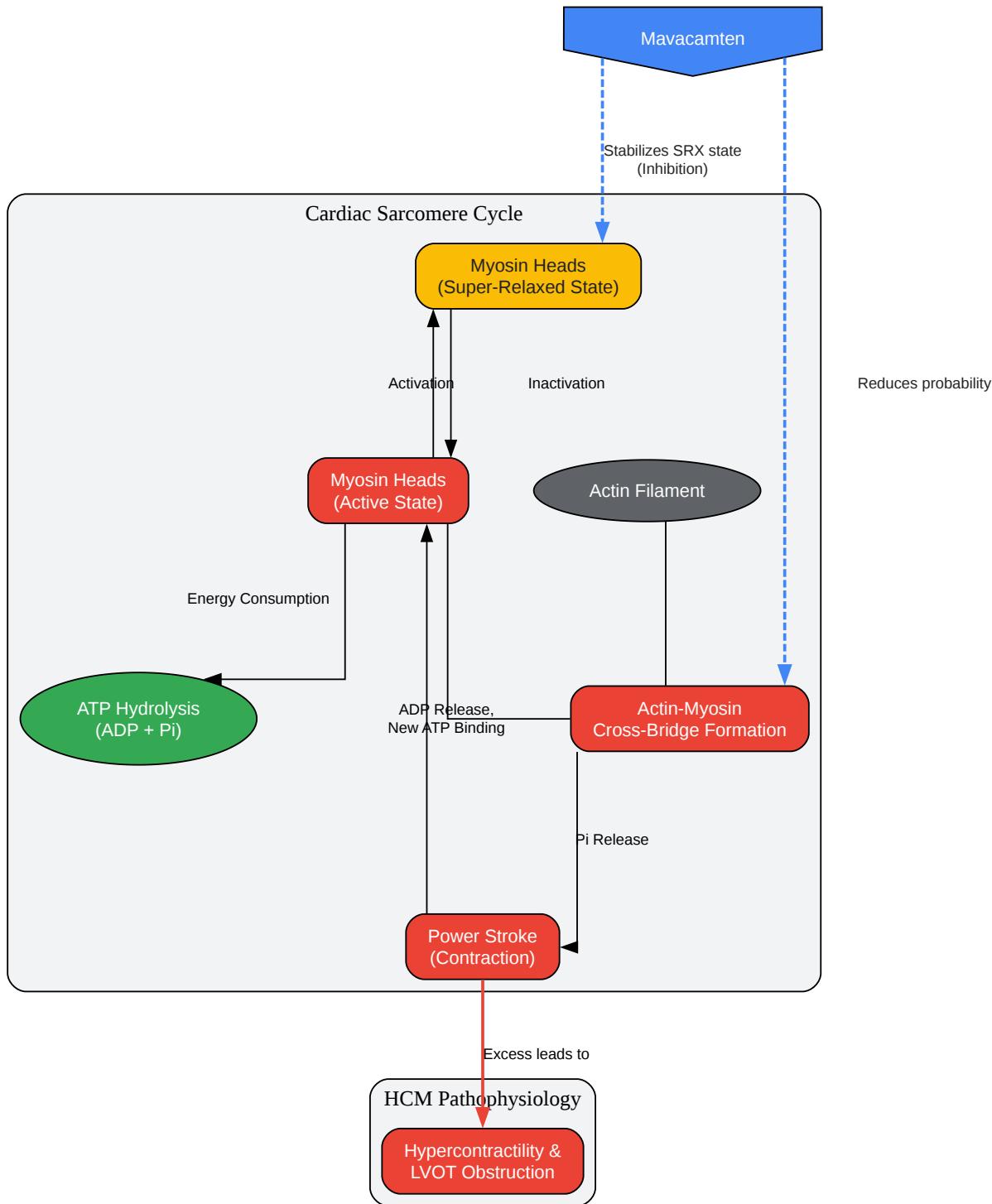
## Mechanism of Action

Hypertrophic cardiomyopathy is driven by hypercontractility of the sarcomere, the fundamental contractile unit of cardiomyocytes.[3] This is often caused by an excess of myosin-actin cross-bridges.[5] Mavacamten directly targets this pathophysiology.

Mavacamten acts as a selective allosteric inhibitor of the cardiac myosin heavy chain's ATPase activity.[2][16] It modulates the number of myosin heads available to interact with actin during the power-generating state.[1][5] Specifically, it achieves this by:

- Inhibiting Phosphate Release: It slows the rate-limiting step of the myosin chemomechanical cycle, which is the release of phosphate from the myosin-ADP-phosphate complex.[4]
- Stabilizing the Super-Relaxed State (SRX): It shifts the myosin population towards an energy-sparing, "off-actin" super-relaxed state.[6][16] This reduces the number of myosin heads available to form cross-bridges with actin.[5]

By reducing the probability of force-producing cross-bridge formation, mavacamten normalizes sarcomere contractility, improves myocardial energetics, and enhances diastolic relaxation.[\[2\]](#) [\[6\]](#) This leads to a reduction in the dynamic left ventricular outflow tract (LVOT) obstruction and improved cardiac filling pressures, which are hallmarks of oHCM.[\[5\]](#)



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Mavacamten's inhibitory effect on the cardiac sarcomere cycle.

## Experimental Protocols and Methodologies

The characterization of mavacamten has involved a range of in vitro and in vivo studies, from enzymatic assays to large-scale clinical trials.

### In Vitro Myosin ATPase Activity Assay

A common method to determine the potency of myosin inhibitors like mavacamten involves measuring ATPase activity.

**Objective:** To quantify the inhibitory effect of mavacamten on the ATPase activity of purified cardiac myosin.

**Protocol Outline:**

- **Preparation:** Purified bovine or human cardiac myosin S1 fragment is prepared.
- **Reaction Mixture:** The myosin is incubated in a reaction buffer containing actin, ATP, and varying concentrations of mavacamten (or vehicle control, e.g., DMSO).
- **Incubation:** The reaction is allowed to proceed at a controlled temperature (e.g., 25°C) for a specific duration.
- **Measurement:** The rate of ATP hydrolysis is measured by quantifying the amount of inorganic phosphate (Pi) released. This is often done using a colorimetric method, such as a malachite green-based assay.
- **Data Analysis:** The rate of Pi release is plotted against the mavacamten concentration. The data are fitted to a dose-response curve to calculate the IC<sub>50</sub> value, which represents the concentration of mavacamten required to inhibit 50% of the myosin ATPase activity.[\[16\]](#)

### Clinical Trial Dosing and Monitoring Protocol

Clinical trials for mavacamten, such as EXPLORER-HCM, utilized a carefully designed dose-titration and monitoring protocol to balance efficacy and safety, particularly the risk of reducing left ventricular ejection fraction (LVEF).[\[6\]](#)

Objective: To individually titrate mavacamten dosage to achieve a therapeutic reduction in LVOT gradient while maintaining a safe LVEF.

Methodology:

- Initiation: Patients begin treatment at a starting dose, typically 5 mg once daily.[18][19]
- Regular Assessments: Echocardiograms are performed at baseline and at regular intervals (e.g., every 4-12 weeks) to assess the post-Valsalva LVOT gradient and LVEF.[15][18][19]
- Dose Adjustment Criteria:
  - Dose Increase: If the LVOT gradient remains elevated and LVEF is within a safe range (e.g., >50-55%), the dose may be increased (e.g., to 10 mg or 15 mg).[15][17]
  - Dose Decrease/Interruption: If LVEF falls below a predefined threshold (e.g., <50%) or if the patient shows a strong early response (significant LVOT gradient reduction), the dose is reduced or treatment is temporarily interrupted.[17][18]
- Maintenance: Once a stable and effective dose is achieved, patients continue on maintenance therapy with continued periodic monitoring.[15]

This individualized approach is critical due to the high pharmacokinetic variability of mavacamten, which is largely influenced by the patient's CYP2C19 genotype.[14][20]

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A representative clinical dose-titration workflow for mavacamten.

## Conclusion

Mavacamten represents a paradigm shift in the treatment of obstructive hypertrophic cardiomyopathy, moving from purely symptomatic relief to targeting the core molecular defect of sarcomere hypercontractility. Its well-defined chemical structure and selective mechanism of action provide a potent therapeutic effect. However, its metabolism-dependent pharmacokinetic variability necessitates a careful, individualized dosing strategy guided by regular clinical and echocardiographic monitoring. Further research and long-term studies will continue to elucidate its full potential for disease modification and its place in the broader landscape of cardiovascular therapy.

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## References

- 1. The Impact of Mavacamten on the Pathophysiology of Hypertrophic Cardiomyopathy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mavacamten: A First-in-class Oral Modulator of Cardiac Myosin for the Treatment of Symptomatic Hypertrophic Obstructive Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Mavacamten? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. CAMZYOS® (mavacamten) Mechanism of Action | Safety Profile [camzyoshcp.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Mavacamten | C15H19N3O2 | CID 117761397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [precision.fda.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Mavacamten for Obstructive Hypertrophic Cardiomyopathy: Targeting Sarcomeric Hypercontractility with Demonstrated Long-Term Safety and Efficacy—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Mavacamten | MYK-461 | Myosin | TargetMol [targetmol.com]
- 13. Compound: MAVACAMTEN (CHEMBL4297517) - ChEMBL [ebi.ac.uk]
- 14. ahajournals.org [ahajournals.org]
- 15. Mavacamten for symptomatic obstructive hypertrophic cardiomyopathy - Australian Prescriber [australianprescriber.tg.org.au]
- 16. medkoo.com [medkoo.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. Mavacamten - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Characterization of mavacamten pharmacokinetics in patients with hypertrophic cardiomyopathy to inform dose titration - PubMed [pubmed.ncbi.nlm.nih.gov]
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